2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one
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Overview
Description
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving suitable precursors such as 1,3-diketones and aldehydes under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Attachment of the Trifluoromethylbenzyl Ether: The final step involves the etherification of the hydroxymethyl group with 3-(trifluoromethyl)benzyl alcohol, typically using a strong acid catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyranone ring can be reduced to a dihydropyranone using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one.
Reduction: Formation of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-dihydropyran-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways: It could influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)phenyl]oxy}-4H-pyran-4-one: Similar structure but with a phenyl group instead of a benzyl group.
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-2-one: Similar structure but with a pyran-2-one ring instead of a pyran-4-one ring.
Uniqueness
2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one is unique due to the specific positioning of the trifluoromethyl group and the benzyl ether linkage, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4/c15-14(16,17)10-3-1-2-9(4-10)7-21-13-8-20-11(6-18)5-12(13)19/h1-5,8,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXIKNSUQCRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=COC(=CC2=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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